molecular formula C12H18Cl2N2O5 B2883561 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate CAS No. 914769-50-9

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate

Cat. No. B2883561
M. Wt: 341.19
InChI Key: HQBSPTANLDAPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate” is an alanine derivative . It has a molecular weight of 268.7 and its IUPAC name is (S)-2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H/t9-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H12N2O3 and a molar mass of 232.24 . It has a density of 1.343, a melting point of 290°C (dec.), a boiling point of 522.7±50.0 °C (Predicted), a flashing point of 208.2°C, and a vapor pressure of 2.76E-07mmHg at 25°C . Its refractive index is 1.562 .

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of compounds related to 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate have been synthesized, with an emphasis on their structural properties and biological activity. Ukrainets et al. (2013) developed a method for preparing 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids and conducted a comparative analysis of their analgesic and diuretic properties (Ukrainets et al., 2013).

Antimicrobial Activity

  • Hassanin and Ibrahim (2012) explored the chlorination, bromination, and condensation reactions of a related compound, 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. The novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones synthesized showed significant in vitro antimicrobial activity (Hassanin & Ibrahim, 2012).

Anticancer Potential

  • Gaber et al. (2021) synthesized novel 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line. This study demonstrated significant anticancer activity of these compounds (Gaber et al., 2021).

Quality Control in Pharmaceutical Development

  • Zubkov et al. (2016) analyzed and tested analytical methods for quality control of active pharmaceutical ingredients among derivatives of 4-oxoquinoline-3-propanoic acids, emphasizing their potential as scaffolds for creating antimicrobial drugs (Zubkov et al., 2016).

Synthesis of Novel Amides

  • The synthesis of new amides from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids has been explored. Ruschak et al. (2016) noted that the highest yield of amide was observed when acids were activated by standard activators like SOCl2 (Ruschak et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBSPTANLDAPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate

Citations

For This Compound
1
Citations
PK Babu, MR Bodireddy, RC Puttaraju… - … Process Research & …, 2018 - ACS Publications
Rebamipide (1) is a superior drug compared to existing drugs for use in healing of peptic ulcers, gastrointestinal bleeding, and dyspepsia. It is also useful as an ophthalmic drug for the …
Number of citations: 3 pubs.acs.org

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